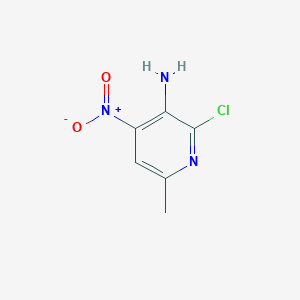![molecular formula C14H17ClN2O3 B3320391 tert-Butyl 3-(chloromethyl)-5-methoxy-1H-pyrrolo[2,3-b]pyridine-1-carboxylate CAS No. 1234616-56-8](/img/structure/B3320391.png)
tert-Butyl 3-(chloromethyl)-5-methoxy-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Übersicht
Beschreibung
Tert-Butyl 3-(chloromethyl)-5-methoxy-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, also known as BMCL, is a chemical compound that has gained significant attention in the field of scientific research. BMCL belongs to the pyrrolopyridine class of compounds and has shown promising results in various studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
tert-Butyl 3-(chloromethyl)-5-methoxy-1H-pyrrolo[2,3-b]pyridine-1-carboxylate serves as a precursor in the synthesis of complex molecules due to its reactive sites, which are amenable to further functionalization. For instance, its reaction with singlet oxygen can yield 5-substituted pyrroles, pivotal in synthesizing prodigiosin analogs. This reaction pathway underscores its utility in generating biologically active compounds and facilitating the exploration of their properties (Wasserman et al., 2004). Further, its structural features enable the synthesis of Schiff base compounds, as demonstrated in the preparation of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate. This showcases its flexibility in creating compounds with potential for various scientific applications, including materials science and drug discovery (Çolak et al., 2021).
Structural Analysis and Molecular Interactions
The compound's utility extends to structural and molecular studies. It contributes to understanding molecular conformations and interactions within crystals. For example, the analysis of pyrrolopyridine and pyrrolopyrimidine derivatives highlights the significance of hydrogen bonding and π-π stacking interactions in stabilizing molecular structures. Such studies are crucial for the design of new materials and the development of drugs with optimized properties (Portilla et al., 2011). Additionally, the examination of its derivatives through techniques like X-ray crystallography and DFT analyses provides insights into the structural features that govern the reactivity and physical properties of related organic compounds, enabling the targeted synthesis of new materials and therapeutic agents (Çolak et al., 2021).
Potential for Novel Syntheses
The compound's structure allows for innovative synthetic routes to diverse molecular architectures. Its involvement in reactions leading to the formation of pyrrolidines and pyrrolopyridines demonstrates its versatility as a building block for synthesizing novel organic compounds. These pathways can be exploited in drug development, where the introduction of specific functional groups is crucial for achieving desired biological activities (Chung et al., 2005). Furthermore, its transformation into fluorinated pyrrolopyridines underlines its role in developing potent enzyme inhibitors, which are of significant interest in medicinal chemistry and the design of new therapeutic agents (Iaroshenko et al., 2009).
Eigenschaften
IUPAC Name |
tert-butyl 3-(chloromethyl)-5-methoxypyrrolo[2,3-b]pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c1-14(2,3)20-13(18)17-8-9(6-15)11-5-10(19-4)7-16-12(11)17/h5,7-8H,6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFAAXKQVGVHDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1N=CC(=C2)OC)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201128758 | |
| Record name | 1,1-Dimethylethyl 3-(chloromethyl)-5-methoxy-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201128758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1234616-56-8 | |
| Record name | 1,1-Dimethylethyl 3-(chloromethyl)-5-methoxy-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 3-(chloromethyl)-5-methoxy-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201128758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[6-Bromo-1-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic Acid](/img/structure/B3320317.png)

![2-(2-[Ethyl(methyl)amino]ethoxy)ethan-1-OL](/img/structure/B3320321.png)





![7-Bromo-4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B3320368.png)

![5-Iodo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde](/img/structure/B3320376.png)


![6-Chloroimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3320400.png)